molecular formula C21H21N3O4S B3635821 3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B3635821
M. Wt: 411.5 g/mol
InChI Key: QJIYTPMCZLSUTF-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the methoxyphenyl and morpholine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-16-5-2-14(3-6-16)13-24-20(26)17-7-4-15(12-18(17)22-21(24)29)19(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIYTPMCZLSUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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